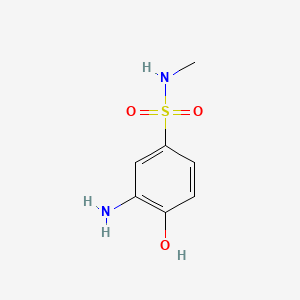
Isotiocianato de 4-metilbencilo
Descripción general
Descripción
4-Methylbenzyl isothiocyanate is a natural compound derived from various plants such as horseradish and wasabi. It has garnered attention due to its chemical and biological properties. The compound is known for its distinctive structure, which includes a benzyl group substituted with a methyl group and an isothiocyanate functional group.
Aplicaciones Científicas De Investigación
4-Methylbenzyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential in cancer chemoprevention and treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays.
Mecanismo De Acción
Target of Action
4-Methylbenzyl isothiocyanate is a chemoprotective agent . It has been found to interact with various targets, including proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also inhibits proinflammatory responses through the NFκB pathway .
Mode of Action
4-Methylbenzyl isothiocyanate interacts with its targets by inducing cytoprotective proteins through the Keap1/Nrf2/ARE pathway . This compound is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Biochemical Pathways
The action of 4-Methylbenzyl isothiocyanate affects multiple biochemical pathways. It induces the Keap1/Nrf2/ARE pathway, which leads to the induction of cytoprotective proteins . It also inhibits the NFκB pathway, which results in the suppression of proinflammatory responses .
Pharmacokinetics
Isothiocyanates in general are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The action of 4-Methylbenzyl isothiocyanate results in multiple molecular and cellular effects. It induces cell cycle arrest and apoptosis, affects heat shock proteins, and inhibits angiogenesis and metastasis . These effects contribute to its chemoprotective properties.
Action Environment
The action of 4-Methylbenzyl isothiocyanate can be influenced by environmental factors. For example, the presence of certain cofactors can affect the hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH and temperature .
Análisis Bioquímico
Biochemical Properties
4-Methylbenzyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . This inhibition leads to increased ubiquitination and degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . Additionally, 4-Methylbenzyl isothiocyanate interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates .
Cellular Effects
4-Methylbenzyl isothiocyanate exerts several effects on different types of cells and cellular processes. It induces apoptosis in cancer cell lines by increasing oxidative stress and modulating the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cell signaling pathways, such as the Akt/NFκB pathway, leading to reduced cell migration and invasion . Furthermore, 4-Methylbenzyl isothiocyanate influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Methylbenzyl isothiocyanate involves its interaction with various biomolecules. It binds to cysteine residues in proteins, leading to the formation of covalent adducts . This interaction results in the inhibition of enzyme activity, such as the inhibition of deubiquitinating enzymes . Additionally, 4-Methylbenzyl isothiocyanate induces changes in gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to its anticancer and chemopreventive properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzyl isothiocyanate change over time. The compound is relatively stable under physiological conditions but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that 4-Methylbenzyl isothiocyanate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methylbenzyl isothiocyanate vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 4-Methylbenzyl isothiocyanate can induce adverse effects, such as oxidative stress and damage to normal tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
4-Methylbenzyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway . It is conjugated with glutathione by glutathione S-transferase, followed by enzymatic degradation and N-acetylation . This metabolism influences the compound’s bioavailability and activity within the body. Additionally, 4-Methylbenzyl isothiocyanate affects metabolic flux and metabolite levels by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of 4-Methylbenzyl isothiocyanate within cells and tissues involve various transporters and binding proteins. It is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 4-Methylbenzyl isothiocyanate can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
4-Methylbenzyl isothiocyanate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 4-Methylbenzyl isothiocyanate can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 4-Methylbenzyl isothiocyanate, can be categorized into three types based on the starting materials and functional groups :
Type A: Derived from primary amines.
Type B: Derived from other nitrogen functional groups.
Type C: Derived from non-nitrogen groups.
A common method involves the reaction of amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method uses phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production often employs a two-step, one-pot reaction of primary amines with carbon disulfide, followed by reaction with intermediate dithiocarbamates . This method is efficient and yields high purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Major products formed include thioureas, carbamates, and thiocarbamates, which are valuable intermediates in organic synthesis .
Comparación Con Compuestos Similares
4-Methylbenzyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
These compounds share similar biological activities but differ in their chemical structures and specific applications. For instance, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is commonly used for its antimicrobial effects .
Propiedades
IUPAC Name |
1-(isothiocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXIUBJXQISJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190434 | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-46-0 | |
| Record name | 1-(Isothiocyanatomethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, p-methylbenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methylbenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3694-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylbenzyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NST594XT9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















